molecular formula C12H14O2 B2536590 1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one CAS No. 70452-02-7

1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one

Cat. No. B2536590
CAS RN: 70452-02-7
M. Wt: 190.242
InChI Key: JJMOQCDMQSGYJL-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” is a chemical compound that falls under the category of benzopyrans . Benzopyrans are a class of organic compounds that contain a benzene ring fused to a pyran ring .


Molecular Structure Analysis

The molecular structure of “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” is characterized by a benzopyran core, which consists of a benzene ring fused to a pyran ring . The 3,4-dihydro-2H-1-benzopyran moiety indicates that the compound has a partially saturated benzopyran ring .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” are not available, benzopyrans in general are known to undergo a variety of chemical reactions. These can include photoisomerization and thermal reactions .

Scientific Research Applications

Antimalarial Activity

1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one: derivatives have been investigated as novel selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is a validated drug target for malaria prevention and treatment. These compounds show promise in combating drug-resistant malaria strains by inhibiting pyrimidine de novo biosynthesis .

Antiproliferative Properties

The hybrid compounds derived from benzopyran-4-one exhibit antiproliferative activity against various cancer cell lines. Researchers have explored their effects on both multi-drug resistant cancer cells and normal cell lines. These compounds hold potential as cytotoxic agents in cancer therapy .

Antifungal Activity

Benzopyran-4-one derivatives have been synthesized and tested for their antifungal properties. The presence of different substituents significantly influences their efficacy. Notably, the order of substituents related to antifungal activity was found to be H > CH3 > PhCH2 .

Neuropharmacological Relevance

Although not directly related to benzopyran-4-one, it’s interesting to note that a similar scaffold, 1,2,4-benzothiadiazine-1,1-dioxide , has been studied as an activator of AMPA receptors. The compound 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide showed significant in vivo effects .

Future Directions

The future directions for research into “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by benzopyran compounds, they may have potential applications in medicinal chemistry .

properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-11(13)9-5-6-12-10(8-9)4-3-7-14-12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMOQCDMQSGYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one

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